molecular formula C25H27N5O7S B11044331 5-({[3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl}amino)-2-hydroxybenzoic acid

5-({[3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl}amino)-2-hydroxybenzoic acid

Cat. No.: B11044331
M. Wt: 541.6 g/mol
InChI Key: WEBOKEGMURHITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazolopyrimidine core, a sulfonyl group, and a hydroxybenzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C25H27N5O7S

Molecular Weight

541.6 g/mol

IUPAC Name

5-[[3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C25H27N5O7S/c1-6-37-18-10-8-14(38(35,36)29-13-7-9-17(31)15(11-13)24(33)34)12-16(18)22-26-19-20(23(32)27-22)30(5)28-21(19)25(2,3)4/h7-12,29,31H,6H2,1-5H3,(H,33,34)(H,26,27,32)

InChI Key

WEBOKEGMURHITG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C3=NC4=C(C(=O)N3)N(N=C4C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the hydroxybenzoic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four reactive centers:

Functional GroupReactivity Profile
Sulfonamide (-SO₂NH-) Susceptible to hydrolysis under acidic/basic conditions, forming sulfonic acid and amine derivatives.
Benzoic acid (-COOH) Participates in esterification, amidation, and salt formation reactions .
Hydroxyl (-OH) Undergoes acetylation, sulfonation, or oxidation reactions; acts as a hydrogen-bond donor .
Pyrazolo-pyrimidine ring Oxo group at position 7 enables keto-enol tautomerism; nitrogen atoms facilitate electrophilic substitution .

Sulfonamide Hydrolysis

Under 2M HCl at 80°C for 6 hours:

SO2NHH+SO3H+NH2\text{SO}_2\text{NH} \xrightarrow{\text{H}^+} \text{SO}_3\text{H} + \text{NH}_2

This produces 5-amino-2-hydroxybenzoic acid and a sulfonic acid intermediate.

Esterification of Carboxylic Acid

Reaction with methanol (H₂SO₄ catalyst, reflux):

COOH+CH3OHCOOCH3+H2O\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{COOCH}_3 + \text{H}_2\text{O}

The methyl ester derivative improves lipid solubility for pharmacological studies .

Acetylation of Hydroxyl Group

Treatment with acetic anhydride (pyridine, 25°C):

-OH+(CH3CO)2O-OCOCH3\text{-OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{-OCOCH}_3

Blocks the hydroxyl group to study its role in bioactivity.

Structural Influence on Reactivity

Structural FeatureImpact on Reactions
tert-butyl group Steric hindrance slows electrophilic attacks on the pyrimidine ring .
Ethoxy substituent Electron-donating effect stabilizes adjacent sulfonamide during hydrolysis.
Conjugated π-system Delocalizes electrons, reducing susceptibility to oxidation .

Analytical Confirmation

Reaction products are validated using:

  • NMR : Confirms ester formation (δ 3.7 ppm for -OCH₃) and acetylation (δ 2.1 ppm for -OCOCH₃).

  • HPLC : Quantifies hydrolysis efficiency (>95% under optimized conditions) .

This compound’s reactivity profile highlights its versatility for medicinal chemistry applications, particularly in prodrug design and structure-activity relationship studies. Future research should explore regioselective modifications to enhance target specificity.

Scientific Research Applications

The compound 5-({[3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl}amino)-2-hydroxybenzoic acid has garnered attention in various fields of scientific research due to its potential biological activities and applications. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated the following IC50 values:

Cell LineIC50 (µM)Reference
SGC-7901 (Gastric)2.5 ± 0.3
A549 (Lung)1.8 ± 0.2
HepG2 (Liver)3.0 ± 0.4

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In silico docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Enzyme Inhibition

The unique structure allows the compound to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways. For example, it has shown promise in inhibiting certain kinases involved in tumor growth and proliferation.

Case Study 1: Gastric Cancer

A study focused on the effects of the compound on human gastric cancer cell lines (SGC-7901). The results indicated that treatment led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation assays . The study highlighted the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Inflammation Model

In another investigation, the compound was tested in an animal model of inflammation. Results showed a marked reduction in edema and inflammatory markers, supporting its application as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key findings include:

  • Substituent Variations : Modifications to the ethoxy group enhance solubility and bioavailability.
  • Ring Modifications : Alterations to the pyrazolo ring affect binding affinity to target enzymes, with certain substitutions increasing potency against cancer cells.

Mechanism of Action

The mechanism of action of 5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL SULFONYL AMINO BENZOIC ACID
  • 2-HYDROXYBENZOIC ACID DERIVATIVES

Uniqueness

5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 5-({[3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl}amino)-2-hydroxybenzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Pyrazolo[4,3-d]pyrimidine core : Known for its anticancer and anti-inflammatory properties.
  • Sulfonamide linkage : Often enhances pharmacological activity and solubility.
  • Hydroxybenzoic acid moiety : Implicated in various biological interactions.

Anticancer Activity

Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine core exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase through caspase activation .

Case Study:
A recent study demonstrated that a derivative of pyrazolo[4,3-d]pyrimidine showed an IC50 value of 1.54 μM against prostate cancer cells (PC-3) . This suggests a promising avenue for further exploration of this compound in cancer therapeutics.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. The hydroxybenzoic acid component is known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antibacterial and Antifungal Activities

Preliminary studies have suggested that derivatives of this compound may possess antibacterial and antifungal activities. The presence of the sulfonamide group is particularly noteworthy as many sulfonamides are known for their antimicrobial properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : Altering pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells through activation of caspases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 1.54 μM against PC-3 cells
Anti-inflammatoryCOX inhibition
AntibacterialPotential activity noted

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : Use multi-step organic synthesis involving condensation, sulfonation, and cyclization reactions. For example, employ hydrazine derivatives (e.g., 2-hydrazinopyridine) and aldehydes in ethanol with acetic acid catalysis to form intermediates . Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (room temperature to reflux), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to hydrazine) .
  • Validation : Monitor reactions via TLC (dichloromethane mobile phase) and confirm product purity using vacuum filtration with methanol/water washes .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (300–500 MHz) in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfonamide/ester linkages .
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches via ATR-FTIR .
  • HRMS : Validate molecular weight using electrospray ionization (ESI) with <5 ppm mass accuracy .
    • Purity Assessment : Quantify impurities via HPLC with C18 columns and UV detection, referencing pharmacopeial standards for sulfonamide derivatives .

Q. How can solubility and stability challenges be addressed during experimental workflows?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, and use co-solvents (e.g., ethanol-water mixtures) for biological assays .
  • Stability : Store the compound at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonamide or pyrimidine moieties .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

  • Approach : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to model reaction kinetics. Tools like COMSOL Multiphysics enable virtual screening of solvent/catalyst combinations .
  • Case Study : ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates (e.g., pyrazolo-pyrimidinone formation) and prioritizing high-yield conditions .

Q. How can contradictory spectral or biological data be resolved?

  • Spectral Conflicts : For overlapping NMR peaks, use 2D techniques (HSQC, HMBC) or variable-temperature NMR to distinguish diastereomers/conformers .
  • Biological Variability : Validate in vitro activity (e.g., enzyme inhibition) with dose-response curves (IC₅₀) and replicate assays (n ≥ 3) to address outliers. Cross-reference with structurally similar pyrazolo-pyrimidine derivatives .

Q. What methodologies enable the study of heterogeneous reaction mechanisms involving this compound?

  • Experimental Design : Use in situ FTIR or Raman spectroscopy to monitor interfacial reactions (e.g., sulfonation on silica-supported catalysts). Apply Langmuir-Hinshelwood kinetics to model surface interactions .
  • Separation Technologies : Optimize membrane filtration (e.g., nanofiltration) or column chromatography (silica gel, gradient elution) to isolate intermediates .

Q. How can AI-driven platforms enhance experimental design and data integrity?

  • Smart Laboratories : Implement AI tools for real-time adjustment of reaction parameters (e.g., pH, temperature) based on live sensor data .
  • Data Security : Use encrypted LIMS (Laboratory Information Management Systems) with role-based access to protect sensitive spectral and synthesis data .

Q. What interdisciplinary approaches are suitable for exploring novel applications of this compound?

  • Case Study : Adopt methodologies from the Contested Territories Network, integrating computational chemistry, art-driven visualization, and activist-scholar collaborations to map structure-activity relationships .
  • Comparative Analysis : Benchmark against FDA-approved pyrazolo-pyrimidine drugs (e.g., PDE inhibitors) using meta-analyses of pharmacological databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.